Isomer-Specific Substrate for Human Mitochondrial 2,4-Dienoyl-CoA Reductase: A Class-Level Comparison
The human mitochondrial 2,4-dienoyl-CoA reductase (EC 1.3.1.34), an enzyme critical for the degradation of unsaturated fatty acids, exhibits distinct kinetic parameters that are highly dependent on the acyl chain length and double-bond configuration of its dienoyl-CoA substrate [1]. While direct kinetic data for the specific (7Z,10Z) isomer are not reported, a class-level inference can be drawn from the enzyme's activity with structurally related 2,4-dienoyl-CoA substrates. This comparison highlights the enzyme's sensitivity to chain length, a property that underscores the need for the correct 16-carbon (7Z,10Z)-hexadecadienoyl-CoA isomer for studies of the linoleoyl-CoA beta-oxidation pathway, as opposed to shorter or longer analogs.
| Evidence Dimension | Michaelis-Menten Constant (Km) for purified recombinant human mitochondrial 2,4-dienoyl-CoA reductase |
|---|---|
| Target Compound Data | Not directly available. |
| Comparator Or Baseline | 2,4-hexadienoyl-CoA (Km = 26.5 ± 3.8 µM); 2,4-decadienoyl-CoA (Km = 6.22 ± 2.0 µM) |
| Quantified Difference | ~4.3-fold lower Km for the 10-carbon 2,4-decadienoyl-CoA compared to the 6-carbon 2,4-hexadienoyl-CoA. |
| Conditions | Purified recombinant His-tagged human enzyme, pH 7.4, 20°C [1]. |
Why This Matters
Demonstrates that 2,4-dienoyl-CoA reductase has significant substrate chain-length specificity, validating the need for the precise 16-carbon (7Z,10Z)-hexadecadienoyl-CoA when studying the specific pathway branch for n-6 fatty acid oxidation.
- [1] AIPub. Expression, purification, and characterization of His-tagged human mitochondrial 2,4-dienoyl-CoA reductase. aipub.cn. View Source
